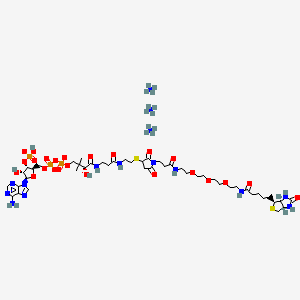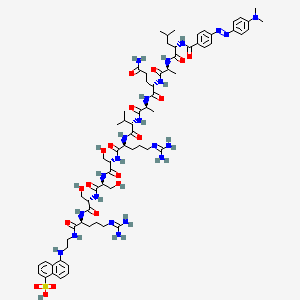
Omeprazole-d3 (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Omeprazole-d3 (sodium) is a deuterated form of omeprazole, a proton pump inhibitor used to treat conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome . The deuterated version, Omeprazole-d3, contains three deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in pharmacokinetic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Omeprazole-d3 (sodium) involves the synthesis of deuterated intermediates followed by their conversion to the final product. One common method includes the deuteration of the methoxy groups in the omeprazole molecule. This can be achieved by using deuterated reagents such as deuterated methanol (CD3OD) in the presence of a catalyst .
Industrial Production Methods
Industrial production of Omeprazole-d3 (sodium) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
- Deuteration of starting materials.
- Formation of the benzimidazole ring.
- Sulfoxidation to introduce the sulfinyl group.
- Conversion to the sodium salt form for stability and solubility .
Análisis De Reacciones Químicas
Types of Reactions
Omeprazole-d3 (sodium) undergoes various chemical reactions, including:
Oxidation: Conversion of sulfide to sulfoxide.
Reduction: Reduction of sulfoxide back to sulfide.
Substitution: Substitution reactions involving the methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Deuterated methanol (CD3OD) in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions include deuterated sulfoxides and sulfides, which are useful intermediates in the synthesis of Omeprazole-d3 (sodium) .
Aplicaciones Científicas De Investigación
Omeprazole-d3 (sodium) is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and analysis in various studies:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolite Identification: Helps in identifying and quantifying metabolites in biological samples.
Mechanistic Studies: Used to investigate the mechanism of action of proton pump inhibitors.
Drug Development: Assists in the development of new drugs by providing insights into drug interactions and stability.
Mecanismo De Acción
Omeprazole-d3 (sodium) exerts its effects by specifically inhibiting the H+/K±ATPase enzyme system found on the secretory surface of gastric parietal cells. This inhibition prevents the final step in the production of gastric acid, thereby reducing acid secretion. The deuterium atoms in Omeprazole-d3 do not alter its mechanism of action but provide a means to study its pharmacokinetics and metabolism more accurately .
Comparación Con Compuestos Similares
Similar Compounds
Omeprazole: The non-deuterated form, widely used as a proton pump inhibitor.
Esomeprazole: The S-enantiomer of omeprazole, with similar pharmacological effects.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Uniqueness
Omeprazole-d3 (sodium) is unique due to its deuterium labeling, which provides advantages in scientific research, such as improved stability and the ability to trace the compound in biological systems. This makes it particularly valuable in pharmacokinetic studies and drug development .
Propiedades
Fórmula molecular |
C17H18N3NaO3S |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
sodium;4,5,7-trideuterio-6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide |
InChI |
InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/i5D,6D,7D; |
Clave InChI |
RYXPMWYHEBGTRV-VZHDTACQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C2=C1[N-]C(=N2)S(=O)CC3=NC=C(C(=C3C)OC)C)[2H])OC)[2H].[Na+] |
SMILES canónico |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,6-dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide](/img/structure/B12367229.png)





![sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate](/img/structure/B12367265.png)
![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367272.png)

![N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide](/img/structure/B12367282.png)

